molecular formula C10H7FN2O2 B15069118 8-Fluoro-7-methyl-5-nitroquinoline

8-Fluoro-7-methyl-5-nitroquinoline

Cat. No.: B15069118
M. Wt: 206.17 g/mol
InChI Key: NHOIZLREUDEQIP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-7-methyl-5-nitroquinoline typically involves the nitration of 7-methylquinoline followed by fluorination. One common method includes the reaction of 7-methylquinoline with nitric acid to introduce the nitro group at the 5-position. Subsequent fluorination at the 8-position can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-7-methyl-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 8-Fluoro-7-methyl-5-aminoquinoline.

    Substitution: Products with different nucleophiles replacing the fluorine atom.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

8-Fluoro-7-methyl-5-nitroquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-7-methyl-5-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antineoplastic effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

    8-Fluoro-5-nitroquinoline: Similar structure but lacks the methyl group at the 7-position.

    7-Methyl-8-nitroquinoline: Similar structure but lacks the fluorine atom at the 8-position.

    5-Nitroquinoline: Lacks both the fluorine and methyl groups.

Uniqueness: 8-Fluoro-7-methyl-5-nitroquinoline is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer distinct chemical and biological properties. The fluorine atom enhances its biological activity, while the methyl group influences its chemical reactivity and stability .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

8-fluoro-7-methyl-5-nitroquinoline

InChI

InChI=1S/C10H7FN2O2/c1-6-5-8(13(14)15)7-3-2-4-12-10(7)9(6)11/h2-5H,1H3

InChI Key

NHOIZLREUDEQIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1F)[N+](=O)[O-]

Origin of Product

United States

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